N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
This compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a dimethylamino group (a nitrogen atom bonded to two methyl groups). It also seems to have an amide functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic chemistry reactions, such as nucleophilic substitution, condensation, or amidation . The exact method would depend on the starting materials and the specific structure of the final product.Scientific Research Applications
Synthesis and Chemical Transformation
- N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide and related compounds have been widely used in chemical syntheses. These include the synthesis of 1‐oxo‐1,2‐dihydropyrimido[1,6‐a]benzimidazole‐4‐carboxylates and 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates, which are achieved using solvent-free conditions or focused microwave irradiation for efficiency (Meziane et al., 1998); (Zupančič et al., 2009).
Radiopharmaceutical Applications
- Compounds structurally related to the given chemical have been utilized in developing radiopharmaceuticals, such as positron emission tomography (PET) tracers for cancer imaging. For example, derivatives have been synthesized for imaging cancer tyrosine kinase and for the ultrasensitive detection of malignant melanoma (Wang et al., 2005); (Pyo et al., 2020).
Protecting Groups in Complex Formation
- The compound has been used in the synthesis of protecting groups for the preparation of thiolate complexes of technetium, which are crucial in the development of radiopharmaceuticals (Bryson et al., 1990).
Antiallergy Activity
- Derivatives of this compound have been synthesized and evaluated for antiallergy activity. Some derivatives showed activity in assays used to detect compounds with antiallergic properties, though none showed activity in certain guinea pig models (Walsh et al., 1990).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-23(2)10-8-22-16(25)15-7-4-9-24(17(15)26)12-13-5-3-6-14(11-13)18(19,20)21/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUMIPWSATUTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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